molecular formula C22H16BrN3O2S B5182107 1-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(3-bromobenzoyl)thiourea

1-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(3-bromobenzoyl)thiourea

Cat. No.: B5182107
M. Wt: 466.4 g/mol
InChI Key: JGDNESIEGIYXFJ-UHFFFAOYSA-N
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Description

1-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(3-bromobenzoyl)thiourea is a complex organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzoxazole moiety, a bromobenzoyl group, and a thiourea linkage, making it a unique and potentially valuable molecule for various applications.

Preparation Methods

The synthesis of 1-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(3-bromobenzoyl)thiourea typically involves multiple steps, starting with the preparation of the benzoxazole core. One common method involves the condensation of 2-aminophenol with aldehydes or ketones under acidic conditions to form the benzoxazole ring .

Chemical Reactions Analysis

1-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(3-bromobenzoyl)thiourea can undergo various chemical reactions, including:

Scientific Research Applications

1-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(3-bromobenzoyl)thiourea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(3-bromobenzoyl)thiourea involves its interaction with specific molecular targets. The benzoxazole moiety can intercalate with DNA, potentially disrupting replication and transcription processes. The thiourea group can form hydrogen bonds with proteins, affecting their function and stability. Additionally, the bromobenzoyl group may enhance the compound’s ability to penetrate cell membranes .

Comparison with Similar Compounds

1-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(3-bromobenzoyl)thiourea can be compared with other benzoxazole derivatives, such as:

The unique combination of functional groups in this compound sets it apart from these similar compounds, offering distinct chemical and biological properties.

Properties

IUPAC Name

N-[[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl]-3-bromobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16BrN3O2S/c1-13-9-10-15(21-24-17-7-2-3-8-19(17)28-21)12-18(13)25-22(29)26-20(27)14-5-4-6-16(23)11-14/h2-12H,1H3,(H2,25,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGDNESIEGIYXFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3O2)NC(=S)NC(=O)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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